HLA‑A*24:02‑Restricted CTL Induction: GPC3 (298-306) Matches GPC3 (144-152) Efficacy in Patient‑Derived PBMCs
In a direct comparison using peripheral blood mononuclear cells (PBMCs) from HLA‑typed HCC patients, the GPC3 (298-306) peptide generated reactive CTLs in 4 of 6 HLA‑A24⁺ patients (67%), while the GPC3 (144-152) peptide generated CTLs in 5 of 8 HLA‑A2⁺ patients (62.5%) [1]. The two peptides exhibit comparable immunogenicity but are restricted to mutually exclusive HLA alleles, making patient HLA type the decisive factor for peptide selection [1].
| Evidence Dimension | CTL induction frequency from patient PBMCs |
|---|---|
| Target Compound Data | 4/6 HLA-A24⁺ patients (67%) |
| Comparator Or Baseline | GPC3 (144-152): 5/8 HLA-A2⁺ patients (62.5%) |
| Quantified Difference | 4.5 percentage points absolute difference; not statistically significant |
| Conditions | In vitro stimulation of PBMCs from HCC patients with synthetic peptide; HLA typing confirmed |
Why This Matters
Procurement must be guided by the target patient HLA allele; the GPC3 (298-306) peptide is the only validated HLA-A*24:02-restricted epitope from GPC3, covering ~60% of Asian HCC populations.
- [1] Komori H, Nakatsura T, Senju S, et al. Identification of HLA-A2- or HLA-A24-restricted CTL epitopes possibly useful for glypican-3-specific immunotherapy of hepatocellular carcinoma. Clin Cancer Res. 2006;12(9):2689-2697. View Source
